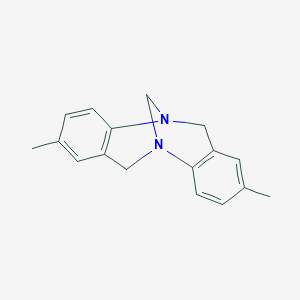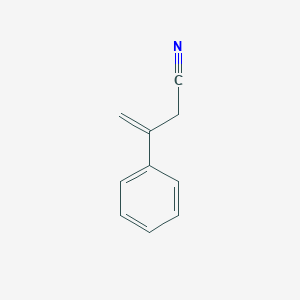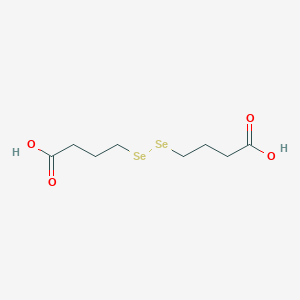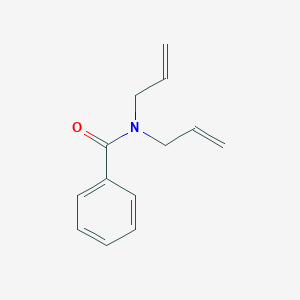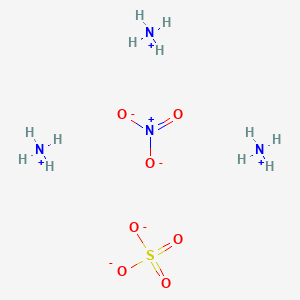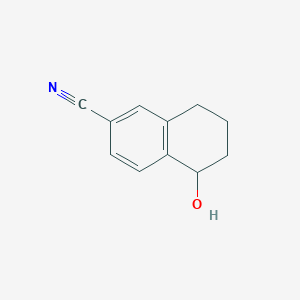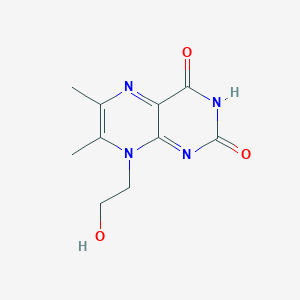
8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione, also known as riboflavin, is a water-soluble vitamin that plays a crucial role in various biochemical processes in the body. It is essential for the growth and development of the body, as well as for maintaining healthy skin, eyes, and nervous system. Riboflavin is also involved in the production of energy in the body, making it an important nutrient for athletes and people with high energy demands.
Mecanismo De Acción
Riboflavin functions as a coenzyme, meaning it helps enzymes carry out their functions in the body. It is involved in the transfer of electrons in various biochemical reactions, making it important for energy production and other metabolic processes.
Efectos Bioquímicos Y Fisiológicos
Riboflavin deficiency can lead to a variety of health problems, including anemia, skin disorders, and vision problems. It has also been linked to an increased risk of certain cancers and cardiovascular disease. On the other hand, adequate intake of 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione has been associated with improved immune function, healthy skin and eyes, and a reduced risk of certain health conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Riboflavin is widely used in laboratory experiments as a coenzyme and a fluorescent dye. It is also used as a supplement in cell culture media to improve cell growth and viability. However, its fluorescent properties can interfere with certain assays, and its stability can be affected by light and heat.
Direcciones Futuras
There is ongoing research on the potential health benefits of 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione supplementation, particularly in the areas of cancer prevention and cardiovascular health. There is also interest in developing new methods for synthesizing 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione and improving its stability and bioavailability. Additionally, there is ongoing research on the role of 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione in various biochemical processes in the body and its potential as a therapeutic target for certain health conditions.
Métodos De Síntesis
Riboflavin can be synthesized in the body from the amino acid tryptophan, but it is also found in many foods, such as milk, eggs, and leafy green vegetables. It can also be synthesized in the laboratory using various chemical methods.
Aplicaciones Científicas De Investigación
Riboflavin has been extensively studied for its role in various biochemical processes in the body. It is involved in the metabolism of fats, carbohydrates, and proteins, as well as in the production of energy in the body. It is also involved in the synthesis of DNA and RNA, making it important for cell growth and repair.
Propiedades
Número CAS |
13300-17-9 |
|---|---|
Nombre del producto |
8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione |
Fórmula molecular |
C10H12N4O3 |
Peso molecular |
236.23 g/mol |
Nombre IUPAC |
8-(2-hydroxyethyl)-6,7-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C10H12N4O3/c1-5-6(2)14(3-4-15)8-7(11-5)9(16)13-10(17)12-8/h15H,3-4H2,1-2H3,(H,13,16,17) |
Clave InChI |
YFLJDQVSXQDXCY-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CCO)C |
SMILES canónico |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CCO)C |
Sinónimos |
8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4(3H,8H)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



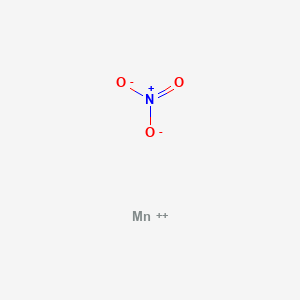
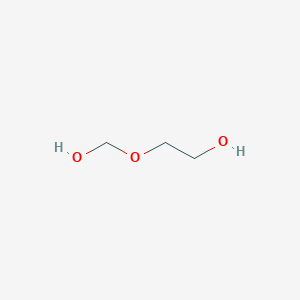

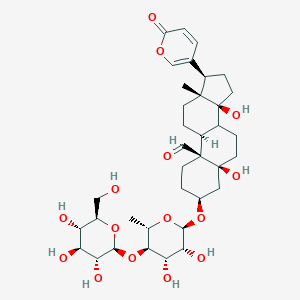
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
